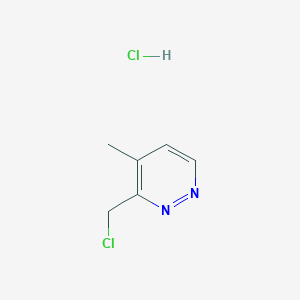![molecular formula C9H10BNO3 B2943828 [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid CAS No. 2377608-80-3](/img/structure/B2943828.png)
[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid” is a chemical compound with the molecular formula C9H10BNO3 . It has a molecular weight of 190.99 .
Synthesis Analysis
The synthesis of boronic acids, such as “this compound”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BNO3/c1-14-9-6-8 (10 (12)13)3-2-7 (9)4-5-11/h2-3,6,12-13H,4H2,1H3 . This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 417.6±55.0 °C at 760 mmHg . The compound has a molar refractivity of 44.2±0.4 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Complex Formation
[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid plays a significant role in the synthesis of complex molecules. For instance, it is involved in the formation of tetraarylpentaborates through reactions with aryloxorhodium complexes. These complexes are characterized by their unique structures and have potential applications in various chemical processes due to their reactivity and stability (Nishihara, Nara, & Osakada, 2002).
Photophysical Properties
The photophysical properties of derivatives of this compound, such as 3-Methoxyphenyl boronic acid (3MPBA), have been extensively studied. These studies reveal important insights into their solvatochromic shifts, quantum yields, and dipole moments in various solvents, indicating their potential applications in photophysical and photochemical research (Muddapur et al., 2016).
Carbohydrate Binding
Another critical application area is in the binding and recognition of carbohydrates. New classes of carbohydrate-binding boronic acids have been developed, where ortho-hydroxyalkyl arylboronic acids, similar in structure to this compound, show remarkable ability to complex with glycopyranosides under physiologically relevant conditions. This property is particularly significant for the selective recognition of cell-surface glycoconjugates, offering potential applications in biomedical research and diagnostics (Dowlut & Hall, 2006).
Catalysis
Boronic acids, including derivatives like this compound, are also recognized for their catalytic properties. They have been used in various organic reactions, including electrophilic and nucleophilic activation processes. This catalytic versatility is due to their ability to form reversible covalent bonds with hydroxy groups, enabling the activation of these groups in mild conditions and offering a high degree of atom economy (Hall, 2019).
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming carbon-carbon bonds with electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This reaction occurs under mild and functional group tolerant conditions, making it a widely applied method for carbon-carbon bond formation .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which it participates can be used to synthesize a wide variety of organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, potentially influencing cellular processes depending on the specific compounds formed.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates typically require a base and a palladium catalyst . The choice of these reaction components, as well as reaction conditions such as temperature and solvent, can significantly impact the reaction’s efficiency and the stability of the boronic acid .
Safety and Hazards
Direcciones Futuras
Boronic acids, including “[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid”, have found wide application in various areas of research . Their unique physicochemical and electronic characteristics make them useful in diverse applications, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Propiedades
IUPAC Name |
[4-(cyanomethyl)-3-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11/h2-3,6,12-13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTCEFSOCGCUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC#N)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,7aS)-2,3,3a,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-4-one;hydrochloride](/img/structure/B2943745.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2943748.png)
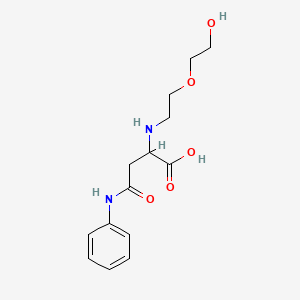

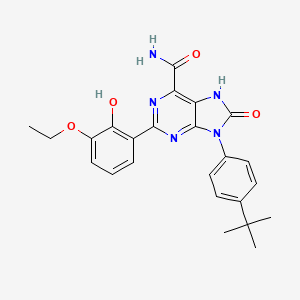
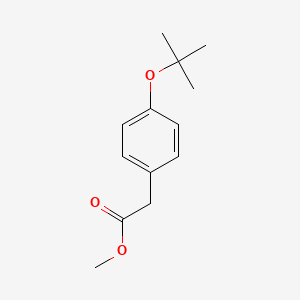

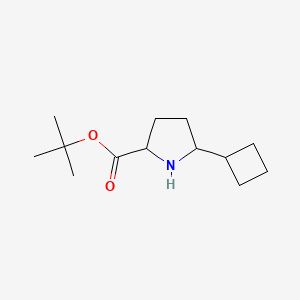
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2943759.png)
![N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943762.png)
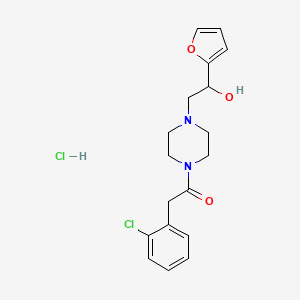
![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)
